molecular formula C17H24N4S B10956990 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methylpropyl)thiourea

1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methylpropyl)thiourea

Cat. No.: B10956990
M. Wt: 316.5 g/mol
InChI Key: BFMYYRQCYDZHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-ISOBUTYLTHIOUREA is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a pyrazole ring substituted with phenyl and dimethyl groups, and a thiourea moiety attached to an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-ISOBUTYLTHIOUREA typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, such as acetylacetone, in the presence of an acid catalyst.

    Substitution with Phenyl and Dimethyl Groups: The pyrazole ring is then substituted with phenyl and dimethyl groups using appropriate reagents and conditions.

    Attachment of the Thiourea Moiety: The final step involves the reaction of the substituted pyrazole with isobutyl isothiocyanate to form the desired thiourea compound.

Industrial Production Methods

Industrial production of N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-ISOBUTYLTHIOUREA follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-ISOBUTYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-ISOBUTYLTHIOUREA has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.

    Agriculture: The compound is studied for its potential use as a pesticide or herbicide.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-ISOBUTYLTHIOUREA involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammation, cell proliferation, or microbial growth.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation or the apoptotic pathway in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-BUTYLTHIOUREA
  • N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-ETHYLTHIOUREA

Uniqueness

N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-ISOBUTYLTHIOUREA is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the isobutyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.

Properties

Molecular Formula

C17H24N4S

Molecular Weight

316.5 g/mol

IUPAC Name

1-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(2-methylpropyl)thiourea

InChI

InChI=1S/C17H24N4S/c1-12(2)10-18-17(22)19-11-16-13(3)20-21(14(16)4)15-8-6-5-7-9-15/h5-9,12H,10-11H2,1-4H3,(H2,18,19,22)

InChI Key

BFMYYRQCYDZHMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=S)NCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.